4-Amino-2-fluorobenzamide

Catalog No.
S3317708
CAS No.
609783-45-1
M.F
C7H7FN2O
M. Wt
154.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-fluorobenzamide

CAS Number

609783-45-1

Product Name

4-Amino-2-fluorobenzamide

IUPAC Name

4-amino-2-fluorobenzamide

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C7H7FN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)

InChI Key

WIKPEQHEEAWUBH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)F)C(=O)N

Canonical SMILES

C1=CC(=C(C=C1N)F)C(=O)N

4-Amino-2-fluorobenzamide is an organic compound with the molecular formula C7H7FN2O. It features a fluorine atom and an amino group attached to a benzene ring, which contributes to its unique chemical properties. This compound appears as a white to off-white solid and has a melting point ranging from 160°C to 163°C. It is slightly soluble in chloroform and methanol, and it is sensitive to moisture, requiring storage in an inert atmosphere at room temperature .

There is no current information available on the specific mechanism of action of 4-Amino-2-fluorobenzamide in biological systems.

As with any new compound, proper safety precautions should be taken when handling 4-Amino-2-fluorobenzamide. Due to the lack of specific data, it is advisable to treat it as a potential irritant and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling it.

Future Research Directions

4-Amino-2-fluorobenzamide presents an opportunity for further scientific exploration. Here are some potential areas for future research:

  • Synthesis and characterization of the compound to obtain pure material for further studies.
  • Investigation of its physical and chemical properties experimentally.
  • Exploration of its potential biological activities, including antibacterial, antifungal, or other properties.
  • Computational studies to model its interaction with other molecules and predict its potential applications.
, including:

  • Amination Reactions: The introduction of amino groups into other aromatic compounds.
  • Substitution Reactions: It can undergo electrophilic aromatic substitution due to the presence of the amino group, which is a strong activating group.
  • Formation of Prodrugs: This compound has been explored as a prodrug in the synthesis of cytotoxic agents, particularly in the context of cancer treatment .

4-Amino-2-fluorobenzamide has shown potential biological activity, particularly in the field of oncology. It acts as an intermediate in the synthesis of antiandrogen drugs used for treating advanced prostate cancer. The compound's structure allows it to interact with androgen receptors, potentially inhibiting their activity and thereby affecting tumor growth .

Several methods are employed for synthesizing 4-amino-2-fluorobenzamide:

  • Oxidation of 2-Fluoro-4-nitrotoluene: This method involves potassium permanganate oxidation followed by amination with methylamine to yield the desired product .
  • Chlorination and Reduction: Starting from 2-fluoro-4-nitrobenzoic acid, chlorination with thionyl chloride is followed by reduction using palladium on carbon catalysts .
  • Ullmann Coupling: This method uses copper catalysis for coupling aryl halides with amines, providing a pathway for synthesizing substituted benzamides .

4-Amino-2-fluorobenzamide is primarily utilized in:

  • Pharmaceutical Development: As an intermediate in synthesizing antiandrogen agents for prostate cancer treatment.
  • Chemical Research: In the design and evaluation of new compounds targeting various biological pathways, including androgen receptor antagonism and kinase inhibition .

Interaction studies involving 4-amino-2-fluorobenzamide have focused on its role as an intermediate in drug development. It has been investigated for its binding affinity to androgen receptors and its effectiveness as a cytotoxic prodrug. These studies are crucial for understanding its therapeutic potential and optimizing its application in medicinal chemistry .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 4-amino-2-fluorobenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-FluoroanilineFluorine-substituted anilinePrimarily used in dye synthesis
4-Amino-3-fluorobenzamideFluorine on the meta positionPotential use in anti-inflammatory applications
4-Amino-N-methylbenzamideMethyl group additionIncreased lipophilicity enhances bioavailability
EnzalutamideA more complex structure with similar activityFDA-approved drug for advanced prostate cancer treatment

Uniqueness of 4-Amino-2-Fluorobenzamide

What sets 4-amino-2-fluorobenzamide apart from these similar compounds is its specific orientation of functional groups that enhance its binding capabilities to androgen receptors. Its role as an intermediate in synthesizing potent antiandrogen drugs further emphasizes its significance in pharmaceutical applications.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-2-fluorobenzamide

Dates

Modify: 2023-08-19

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